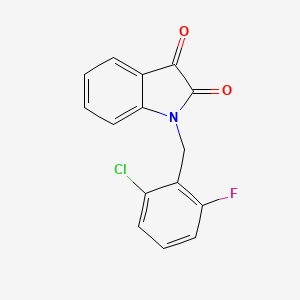
1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloro-6-fluorobenzyl)-1H-indole-2,3-dione (CFID) is a synthetic molecule with a variety of applications in the scientific community. It is an aromatic heterocyclic compound, which is a type of organic compound with a ring structure containing at least one element other than carbon. CFID has been used in a range of medicinal, pharmaceutical, and industrial applications due to its unique properties.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione involves the condensation of 2-chloro-6-fluorobenzaldehyde with indole-2,3-dione followed by reduction and cyclization.
Starting Materials
2-chloro-6-fluorobenzaldehyde, indole-2,3-dione, sodium borohydride, acetic acid, ethanol, sodium hydroxide, wate
Reaction
Step 1: Dissolve 2-chloro-6-fluorobenzaldehyde and indole-2,3-dione in acetic acid and ethanol mixture., Step 2: Add sodium borohydride to the reaction mixture and stir for several hours at room temperature., Step 3: Quench the reaction with water and extract the product with ethyl acetate., Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent., Step 5: Dissolve the crude product in ethanol and add sodium hydroxide., Step 6: Heat the reaction mixture to reflux for several hours., Step 7: Cool the reaction mixture and acidify with hydrochloric acid., Step 8: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate., Step 9: Evaporate the solvent to obtain the final product, 1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione.
科学研究应用
1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione has been used in a variety of scientific research applications. It has been used to study the structure-activity relationships of indole-based compounds and to develop new drugs. It has also been used as a model compound for studying the effects of chlorination on the properties of aromatic heterocyclic compounds. Additionally, it has been used to study the effects of fluorination on the properties of aromatic heterocyclic compounds.
作用机制
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione is not well understood. However, it is believed that the compound binds to the active sites of enzymes and other proteins in the body, which then leads to changes in the activity of those proteins. Additionally, 1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione has been shown to interact with various receptors in the body, which may explain its effects on various biochemical and physiological processes.
生化和生理效应
1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione has been shown to have a variety of effects on biochemical and physiological processes. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, which can lead to increased drug concentrations in the body. Additionally, 1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione has been shown to have anti-inflammatory, antioxidant, and anti-cancer effects. It has also been shown to have neuroprotective effects, which may explain its potential use in the treatment of neurological disorders.
实验室实验的优点和局限性
The use of 1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easily synthesized from readily available starting materials. Additionally, it is a stable compound, which makes it suitable for use in long-term experiments. However, there are some limitations to the use of 1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione in laboratory experiments. For example, it is a relatively polar compound, which can make it difficult to use in certain types of experiments. Additionally, it is not soluble in some common solvents, such as water.
未来方向
There are a variety of potential future directions for 1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione. One potential direction is to explore its use as a novel therapeutic agent for the treatment of various diseases. Additionally, it could be used as a tool to study the structure-activity relationships of indole-based compounds and to develop new drugs. Additionally, 1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione could be used to study the effects of chlorination and fluorination on the properties of aromatic heterocyclic compounds. Finally, 1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione could be used to study the biochemical and physiological effects of the compound, which could lead to a better understanding of its mechanism of action.
属性
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFNO2/c16-11-5-3-6-12(17)10(11)8-18-13-7-2-1-4-9(13)14(19)15(18)20/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHKUQDIOKDKRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

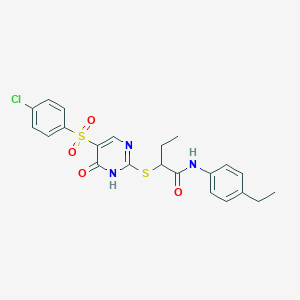
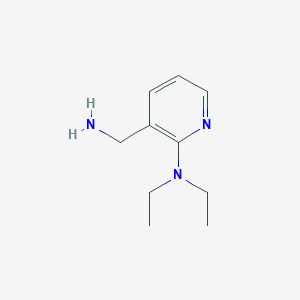
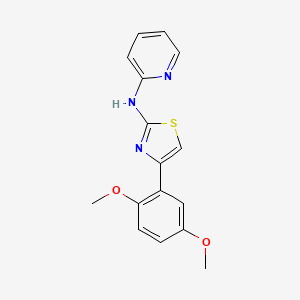
![2-[(2,4-Difluorophenyl)methoxy]-1,3-thiazole](/img/structure/B2787686.png)
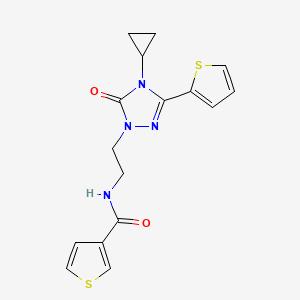
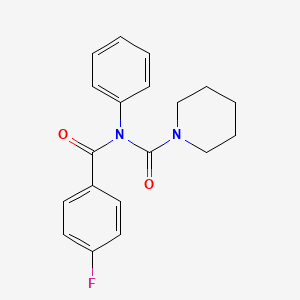
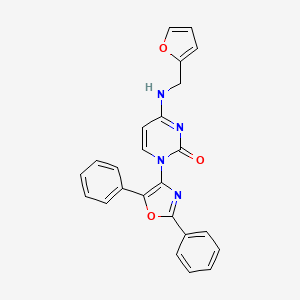
![4-[[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-6-bromo-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B2787691.png)
![2-Methyl-2-[(naphthalen-1-yl)methyl]pyrrolidine hydrochloride](/img/structure/B2787692.png)
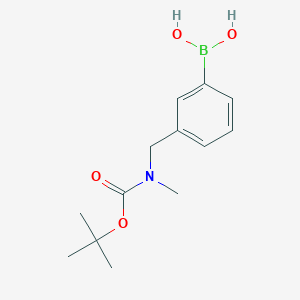
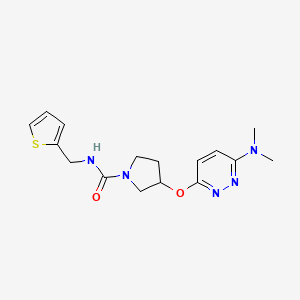
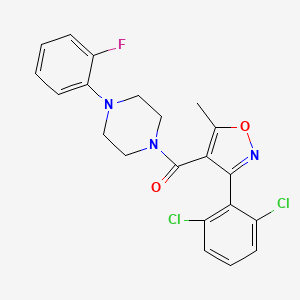
![4'-Bromo[1,1'-biphenyl]-4-acetamide](/img/structure/B2787699.png)
![(E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2787701.png)